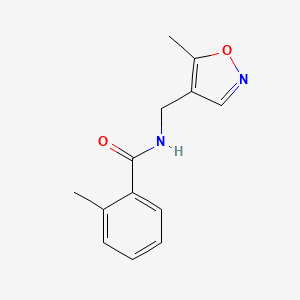

2-甲基-N-((5-甲基异噁唑-4-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-methyl-N-((5-methylisoxazol-4-yl)methyl)benzamide, also known as MIMB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MIMB belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities.

科学研究应用

结构和化学性质

相关化合物 2,6-二甲基-N-(5-甲基-3-异恶唑基)苯甲酰胺的分子由两个近乎平面的部分组成:N-3-酰胺-5-甲基异恶唑基和 2,6-二甲苯基。该化合物形成通过氢键连接的二聚体,展示了其在材料科学和药物制剂中形成稳定分子结构的潜力 (Rodier, Céolin, Dugué, & Lepage, 1993)。

抑制 TNF-α 转化酶 (TACE)

苯甲酰胺衍生物(包括与“2-甲基-N-((5-甲基异恶唑-4-基)甲基)苯甲酰胺”在结构上相关的那些)已被确定为 TNF-α 转化酶 (TACE) 的有效、选择性抑制剂。这些抑制剂对广泛的 MMP 和 ADAM 蛋白酶表现出显着的选择性,表明它们在控制炎症反应中不抑制广谱蛋白酶的治疗潜力 (Ott 等人,2008 年)。

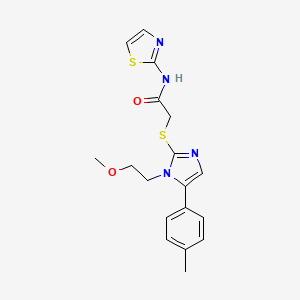

超分子凝胶剂

N-(噻唑-2-基)苯甲酰胺衍生物已被合成并表征其凝胶化行为,旨在阐明甲基官能团和非共价相互作用在凝胶化中的作用。这项研究为设计具有特定机械和热性能的新型材料提供了见解,这些材料可能对药物输送系统和材料工程有用 (Yadav & Ballabh, 2020)。

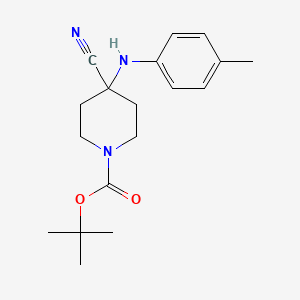

抗纤维化和抗癌应用

含苯甲酰胺部分的新型 ALK5 抑制剂的药代动力学和组织分布已被研究其在治疗纤维化和癌症中的潜力。该化合物显示出有希望的口服生物利用度和在重要器官中的分布,表明其在开发口服抗纤维化和抗癌疗法中的效用 (Kim 等人,2008 年)。

抗病毒活性

基于苯甲酰胺的 5-氨基吡唑及其稠合杂环表现出显着的抗禽流感病毒活性。这突出了苯甲酰胺衍生物在开发抗病毒药物中的潜力,特别是针对对公共卫生构成威胁的流感病毒株 (Hebishy、Salama 和 Elgemeie,2020 年)。

作用机制

Target of Action

The primary target of 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is human carbonic anhydrases (hCAs) . These enzymes are involved in many important physiological and pathological processes . The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .

Mode of Action

The compound interacts with its target, human carbonic anhydrase II, by inhibiting its activity . This inhibition has a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .

Biochemical Pathways

The inhibition of human carbonic anhydrase II by 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide affects various biochemical pathways. These include pathways related to eye health, neurological function, cancer progression, and infection response .

Pharmacokinetics

The compound’s molecular formula is c10h10n2o3s, and it has an average mass of 238263 Da . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The inhibition of human carbonic anhydrase II by 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can lead to various molecular and cellular effects. These effects depend on the specific physiological or pathological process in which the enzyme is involved .

属性

IUPAC Name |

2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-5-3-4-6-12(9)13(16)14-7-11-8-15-17-10(11)2/h3-6,8H,7H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUXUXUSNCZRSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=C(ON=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2745002.png)

![(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2745003.png)

![Bis[4-(dimethylamino)-3-nitrophenyl]methanone](/img/structure/B2745009.png)

![2-(4-chlorophenoxy)-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2745015.png)

![3-benzyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745023.png)

![1-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetyl)piperidine-4-carboxamide](/img/structure/B2745024.png)